1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride
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Overview
Description
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution Reaction: The 5-chloro-2-methylphenyl group is introduced via a nucleophilic substitution reaction.
Ether Formation: The 2-isopropylphenoxy group is attached through an etherification reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-Chlorophenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride
- 1-(4-(4-Methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride
Uniqueness
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is unique due to the specific substitution pattern on the piperazine ring and the presence of the isopropylphenoxy group. These structural features may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O2.ClH/c1-17(2)21-6-4-5-7-23(21)28-16-20(27)15-25-10-12-26(13-11-25)22-14-19(24)9-8-18(22)3;/h4-9,14,17,20,27H,10-13,15-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPTUCKBWPFVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=CC=C3C(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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